molecular formula C6H8N2O3S B033074 4-Hydrazinobenzenesulfonic acid CAS No. 98-71-5

4-Hydrazinobenzenesulfonic acid

Cat. No. B033074
Key on ui cas rn: 98-71-5
M. Wt: 188.21 g/mol
InChI Key: IOMZCWUHFGMSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05677434

Procedure details

Sulfanilic acid (52 g, 0.3 mol) was dissolved in 200 ml H2O containing 16.5 g Na2CO3. The resulting solution was cooled to 10° C. and 35 g of conc. H2SO4 was then added dropwise, followed by the addition of 75 ml 4N NaNO2. The diazotization step was carried out for 15 min at 10°-12° C., then the diazonium salt was collected by filtration, washed with a small amount of cold water and added, at 5° C., to a stirred solution of 85 g of Na2 SO3 in 250 ml H2O. After stirring the reaction mixture for 1 h, the temperature was raised to 95° C. and 240 ml of concentrated H2SO4 was added over a period of 30 min. The reaction mixture was left overnight and the precipitated product was collected, washed with cold water and dried. The phenylhydrazine-4-sulfonic acid obtained (52 g) was dissolved in 500 ml H2O containing 60 ml 30% NaOH, and 30 g (0.28 mol) of benzaldehyde was added at 50°-55° C. Stirring was continued for 1 h, the temperature was reduced to 30° C., and the product was precipitated by acidification with 36 ml 30% HCl. The product was collected, washed with a small amount of cold water and dried, to give 50 g of benzaldehyde phenylhydrazone-4-sulfonic acid.
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([OH:11])(=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2].OS(O)(=O)=O.[N:17]([O-])=O.[Na+]>O>[CH:7]1[C:6]([NH:9][NH2:17])=[CH:5][CH:4]=[C:3]([S:1]([OH:11])(=[O:10])=[O:2])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the diazonium salt was collected by filtration
WASH
Type
WASH
Details
washed with a small amount of cold water
ADDITION
Type
ADDITION
Details
added, at 5° C., to a stirred solution of 85 g of Na2 SO3 in 250 ml H2O
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 95° C.
ADDITION
Type
ADDITION
Details
240 ml of concentrated H2SO4 was added over a period of 30 min
Duration
30 min
WAIT
Type
WAIT
Details
The reaction mixture was left overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the precipitated product was collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1=CC(=CC=C1NN)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.